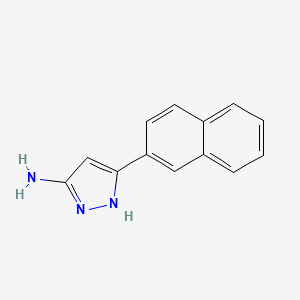

5-(2-Naphthyl)-1H-pyrazol-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-naphthalen-2-yl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-13-8-12(15-16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H3,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEWCDCBGMJMROZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC(=NN3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395971 | |

| Record name | 5-(2-Naphthyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209224-90-8 | |

| Record name | 5-(2-Naphthalenyl)-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209224-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Naphthyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-(2-Naphthyl)-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 5-(2-Naphthyl)-1H-pyrazol-3-amine (CAS No. 209224-90-8). Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and data from closely related analogs to present a detailed account of its synthesis, potential reactivity, and prospective biological activities. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and development by providing a foundational understanding of this compound and pathways for its further investigation.

Chemical Identity and Physical Properties

| Property | Value | Source/Method |

| Molecular Weight | 209.25 g/mol | Calculated |

| Melting Point | Not Reported | - |

| Boiling Point | Not Reported | - |

| Solubility | Predicted to be sparingly soluble in water, with higher solubility in organic solvents like ethanol, methanol, and DMSO. | Based on structural similarity to other arylpyrazoles. |

| pKa | The pyrazole NH is weakly acidic, while the 3-amino group is basic. Specific pKa values are not experimentally determined. | General knowledge of pyrazole and aniline chemistry. |

Synthesis and Experimental Protocols

The most plausible synthetic route to this compound is through the cyclization of the corresponding β-ketonitrile, 3-(naphthalen-2-yl)-3-oxopropanenitrile, with hydrazine. This is a well-established method for the synthesis of 3-aminopyrazoles.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol for the Synthesis of 3-(Naphthalen-2-yl)-3-oxopropanenitrile (β-Ketonitrile Precursor)

This protocol is a generalized procedure based on the Claisen condensation.

Materials:

-

2-Acetylnaphthalene

-

Diethyl carbonate or Ethyl formate

-

Strong base (e.g., sodium hydride (NaH) or sodium ethoxide (NaOEt))

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or ethanol)

-

Acetonitrile

-

Acid for workup (e.g., dilute HCl)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Preparation of the Enolate: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the strong base (1.1 equivalents) in the anhydrous solvent. To this suspension, add a solution of 2-acetylnaphthalene (1.0 equivalent) in the anhydrous solvent dropwise at 0 °C. Allow the mixture to stir for 30-60 minutes to ensure complete formation of the enolate.

-

Claisen Condensation: Add diethyl carbonate (1.2 equivalents) dropwise to the enolate solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Workup and Extraction: Cool the reaction mixture in an ice bath and carefully quench with dilute aqueous acid until the pH is neutral. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester.

-

Formation of β-Ketonitrile: The crude β-keto ester can be converted to the β-ketonitrile by reaction with acetonitrile in the presence of a base, or through other established methods for this transformation.

Experimental Protocol for the Synthesis of this compound

This protocol is a generalized procedure for the cyclization of a β-ketonitrile with hydrazine.

Materials:

-

3-(Naphthalen-2-yl)-3-oxopropanenitrile

-

Hydrazine hydrate

-

Solvent (e.g., ethanol or acetic acid)

Procedure:

-

Reaction Setup: Dissolve 3-(naphthalen-2-yl)-3-oxopropanenitrile (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

-

Addition of Hydrazine: Add hydrazine hydrate (1.1 to 1.5 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Isolation and Purification: Upon completion of the reaction, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. If not, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Chemical Reactivity

The reactivity of this compound is dictated by the functionalities present: the pyrazole ring, the naphthyl group, and the amino group.

-

Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution, although the reactivity is influenced by the substituents. The NH proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation.

-

Amino Group: The 3-amino group is nucleophilic and can undergo reactions typical of aromatic amines, such as acylation, alkylation, and diazotization.

-

Naphthyl Group: The naphthyl ring can undergo electrophilic aromatic substitution, with the position of substitution directed by the pyrazole ring.

Potential Biological Activities and Signaling Pathways

While no specific biological studies have been reported for this compound, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Based on the activities of structurally related molecules, the following potential biological activities can be hypothesized:

-

Antioxidant Activity: Derivatives of 3-(2-naphthyl)-1-phenyl-1H-pyrazole have demonstrated antioxidant properties. The presence of the NH proton in the pyrazole ring is believed to contribute to this activity.

-

Enzyme Inhibition: Pyrazole derivatives are known to act as inhibitors of various enzymes. For instance, some pyrazole-containing compounds are potent inhibitors of Factor Xa, a key enzyme in the coagulation cascade, suggesting potential anticoagulant activity.[1]

-

Receptor Modulation: A study on 1-aryl-3-(naphthalen-2-yloxy)pyrazole derivatives identified them as potent σ1 receptor antagonists, indicating a potential role in modulating neurological pathways.

-

Anti-inflammatory and Anticancer Activity: The pyrazole nucleus is a common feature in compounds with anti-inflammatory and anticancer properties.

Hypothetical Signaling Pathway Inhibition

Given the prevalence of pyrazole derivatives as kinase inhibitors, a hypothetical mechanism of action could involve the inhibition of a signaling pathway crucial for cell proliferation and survival, such as the MAPK/ERK pathway.

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Conclusion

This compound is a molecule with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. While direct experimental data is currently scarce, its structural features suggest a range of interesting chemical and biological properties. This technical guide provides a solid foundation for initiating research on this compound, from its synthesis to the exploration of its potential therapeutic applications. Further experimental work is necessary to fully elucidate its chemical and pharmacological profile.

References

Elucidation of the Molecular Structure of 5-(2-Naphthyl)-1H-pyrazol-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of the novel heterocyclic compound, 5-(2-Naphthyl)-1H-pyrazol-3-amine. This document outlines detailed experimental protocols for its synthesis and characterization, presents a thorough analysis of its spectroscopic data, and explores its potential interactions with key signaling pathways relevant to drug discovery and development.

Molecular Structure and Identification

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a naphthyl group at the 5-position and an amine group at the 3-position. The presence of both aromatic and heteroaromatic moieties, along with a reactive amine group, makes it a compound of significant interest for medicinal chemistry and materials science.

Key Identifiers:

-

IUPAC Name: this compound

-

CAS Number: 209224-90-8

-

Molecular Formula: C₁₃H₁₁N₃

-

Molecular Weight: 209.25 g/mol

Caption: Molecular Structure of this compound.

Experimental Protocols

The synthesis and characterization of this compound can be achieved through established synthetic methodologies for 5-aryl-1H-pyrazol-3-amines, followed by rigorous purification and spectroscopic analysis.

Synthesis of this compound

A plausible and efficient method for the synthesis of the title compound involves the cyclocondensation of a β-ketonitrile with hydrazine hydrate.

Materials:

-

3-(2-Naphthyl)-3-oxopropanenitrile

-

Hydrazine hydrate (80%)

-

Ethanol

-

Acetic acid (glacial)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(2-naphthyl)-3-oxopropanenitrile (1 equivalent) in ethanol.

-

Addition of Reagents: To the stirred solution, add hydrazine hydrate (1.2 equivalents) followed by a catalytic amount of glacial acetic acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).

-

Work-up: After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

-

Neutralization and Extraction: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Spectroscopic Characterization

The structure of the synthesized compound is elucidated using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) as the solvent.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is recorded on a spectrometer using KBr pellets or as a thin film.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source to determine the exact mass of the molecular ion.

Data Presentation

The following tables summarize the expected quantitative data for this compound based on the analysis of structurally similar compounds found in the literature. Note: This data is representative and may vary slightly from experimentally obtained values for the specific compound.

Table 1: Representative ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 12.5 | br s | 1H | NH (pyrazole) |

| ~7.8 - 8.2 | m | 3H | Naphthyl-H |

| ~7.4 - 7.6 | m | 4H | Naphthyl-H |

| ~6.0 - 6.2 | s | 1H | CH (pyrazole) |

| ~5.5 - 5.8 | br s | 2H | NH₂ (amine) |

Table 2: Representative ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C-NH₂ (pyrazole) |

| ~145 | C-Naphthyl (pyrazole) |

| ~133 | Quaternary Naphthyl-C |

| ~132 | Quaternary Naphthyl-C |

| ~128 - 129 | Naphthyl-CH |

| ~126 - 127 | Naphthyl-CH |

| ~124 - 125 | Naphthyl-CH |

| ~95 | CH (pyrazole) |

Table 3: Representative FTIR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretching (amine and pyrazole) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1640 - 1600 | Strong | N-H bending (amine) |

| 1590 - 1450 | Medium to Strong | C=C and C=N stretching (aromatic and pyrazole rings) |

| 1300 - 1200 | Medium | C-N stretching |

Table 4: Representative Mass Spectrometry Data

| m/z | Ion |

| ~210.102 | [M+H]⁺ |

| ~209.095 | [M]⁺ |

Experimental and Logical Workflows

The following diagrams illustrate the key workflows in the structural elucidation of this compound.

Caption: Workflow for Synthesis and Characterization.

Potential Signaling Pathway Interactions

Pyrazole derivatives are known to interact with various signaling pathways, making them attractive scaffolds for drug development. Based on the activities of similar compounds, this compound could potentially modulate pathways such as the MAPK, PI3K-Akt, or VEGFR signaling cascades, which are crucial in cell proliferation, survival, and angiogenesis.

Caption: Hypothetical Inhibition of RTK Signaling Pathways.

This technical guide provides a foundational understanding of the structure, synthesis, and potential biological relevance of this compound. The detailed protocols and representative data serve as a valuable resource for researchers engaged in the exploration of novel heterocyclic compounds for various scientific applications. Further experimental validation is necessary to confirm the exact spectroscopic data and biological activities of this specific molecule.

Biological Activity of Naphthyl-Substituted Pyrazole Derivatives: A Technical Overview

Notice: Initial searches for the specific compound 5-(2-Naphthyl)-1H-pyrazol-3-amine did not yield specific biological activity data in the available scientific literature. As a viable alternative, this technical guide focuses on a closely related and researched class of compounds: derivatives of 3-(2-Naphthyl)-1-phenyl-1H-pyrazole . These compounds have demonstrated notable antioxidant and enzyme inhibitory activities.

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the synthesis, biological evaluation, and mechanistic insights into these promising compounds.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The incorporation of a naphthyl moiety into the pyrazole scaffold can significantly influence the molecule's physicochemical properties and biological activity, often enhancing its potency and modulating its mechanism of action. This guide focuses on derivatives of 3-(2-naphthyl)-1-phenyl-1H-pyrazole, which have been synthesized and evaluated as potent antioxidants and inhibitors of 15-lipoxygenase (15-LOX), an enzyme implicated in inflammatory processes.

Synthesis of 3-(2-Naphthyl)-1-phenyl-1H-pyrazole Derivatives

The synthesis of these derivatives typically begins with the preparation of a chalcone precursor, followed by cyclization to form the pyrazole ring. Subsequent modifications can be made to introduce further diversity.

Biological Activity: Antioxidant and 15-Lipoxygenase Inhibition

Derivatives of 3-(2-naphthyl)-1-phenyl-1H-pyrazole have been primarily investigated for their potential as antioxidants and inhibitors of the 15-lipoxygenase enzyme.

Antioxidant Activity

The antioxidant potential of these compounds has been assessed using various in vitro assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl), nitric oxide (NO), and superoxide radical scavenging assays.

Table 1: In Vitro Antioxidant Activity of Selected 3-(2-Naphthyl)-1-phenyl-1H-pyrazole Derivatives

| Compound ID | Modification | DPPH Scavenging IC₅₀ (µM) | NO Scavenging IC₅₀ (µM) | Superoxide Scavenging IC₅₀ (µM) |

| 5b | 3-(4-Methoxyphenyl)-isoxazole | 25.3 ± 1.2 | 30.1 ± 1.5 | 35.8 ± 1.8 |

| 5c | 3-(p-Tolyl)-isoxazole | 28.9 ± 1.4 | 33.5 ± 1.7 | 39.2 ± 2.0 |

| 6a | Pyrazoline carbothioamide | 22.1 ± 1.1 | 28.4 ± 1.4 | 32.7 ± 1.6 |

| Ascorbic Acid | Standard | 18.5 ± 0.9 | - | - |

| Quercetin | Standard | - | 25.6 ± 1.3 | 30.1 ± 1.5 |

Data presented are representative values from published studies and should be consulted for specific experimental details.

15-Lipoxygenase (15-LOX) Inhibition

The inhibitory activity against 15-LOX, a key enzyme in the biosynthesis of inflammatory mediators, has been a significant focus of research for this class of compounds.

Table 2: 15-Lipoxygenase Inhibitory Activity of Selected Derivatives

| Compound ID | Modification | 15-LOX Inhibition IC₅₀ (µM) |

| 5b | 3-(4-Methoxyphenyl)-isoxazole | 15.2 ± 0.8 |

| 5d | 3-(4-Chlorophenyl)-isoxazole | 18.9 ± 0.9 |

| 6a | Pyrazoline carbothioamide | 12.5 ± 0.6 |

| 6e | Pyrazoline carbothioamide (dichloro) | 14.8 ± 0.7 |

| Quercetin | Standard | 10.3 ± 0.5 |

Data are representative values. Please refer to the original publications for detailed methodologies.

Experimental Protocols

General Synthesis of Chalcones (Propenones)

A mixture of 2-acetylnaphthalene (1 mmol) and an appropriate aromatic aldehyde (1 mmol) is dissolved in ethanol (20 mL). To this solution, an aqueous solution of NaOH (40%, 5 mL) is added dropwise with constant stirring. The reaction mixture is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with cold water until neutral, dried, and recrystallized from ethanol to yield the chalcone intermediate.

General Synthesis of 3-(2-Naphthyl)-1-phenyl-1H-pyrazole Derivatives

The chalcone intermediate (1 mmol) and phenylhydrazine (1.2 mmol) are refluxed in glacial acetic acid (15 mL) for 8 hours. After cooling, the reaction mixture is poured into ice-cold water. The solid product that separates out is filtered, washed with water, dried, and purified by column chromatography or recrystallization.

DPPH Radical Scavenging Assay

Different concentrations of the test compounds are added to a solution of DPPH in methanol. The mixture is shaken and allowed to stand at room temperature in the dark for 30 minutes. The absorbance is measured at 517 nm using a spectrophotometer. The percentage of scavenging activity is calculated using the formula: [(A₀ - A₁) / A₀] x 100, where A₀ is the absorbance of the control, and A₁ is the absorbance of the sample. The IC₅₀ value is determined from a plot of scavenging activity against the concentration of the compound.

15-Lipoxygenase Inhibition Assay

The assay is performed in a spectrophotometer by monitoring the formation of conjugated diene at 234 nm. The reaction mixture contains linoleic acid (substrate), 15-LOX enzyme solution in borate buffer (pH 9.0), and the test compound at various concentrations. The reaction is initiated by the addition of the enzyme. The IC₅₀ value is calculated by plotting the percentage of enzyme inhibition versus the concentration of the inhibitor.

Structure-Activity Relationship (SAR) and Signaling Pathways

The biological activity of these naphthyl-pyrazole derivatives is influenced by the nature and position of substituents.

The antioxidant activity is often attributed to the ability of the pyrazole nitrogen to donate a hydrogen atom. The 15-LOX inhibitory mechanism is believed to involve the binding of the compound to the active site of the enzyme, preventing the substrate (linoleic acid) from binding and being oxidized.

Conclusion

Derivatives of 3-(2-naphthyl)-1-phenyl-1H-pyrazole represent a promising class of compounds with significant antioxidant and anti-inflammatory potential, primarily through the inhibition of the 15-LOX enzyme. The synthetic accessibility and the possibility for diverse substitutions make this scaffold an attractive starting point for the development of novel therapeutic agents. Further in vivo studies are warranted to fully elucidate their pharmacological profile and therapeutic potential.

The Elusive Mechanism: A Technical Guide to the Bioactivity of Naphthyl-Pyrazoles

A Note to the Reader: Comprehensive research for the specific compound 5-(2-Naphthyl)-1H-pyrazol-3-amine did not yield specific data regarding its mechanism of action, experimental protocols, or quantitative biological data. Aminopyrazoles, as a class, are recognized in medicinal chemistry for their broad therapeutic potential, engaging with targets such as kinases and cyclooxygenase enzymes.[1][2] In the absence of direct information on the requested molecule, this guide will provide an in-depth analysis of a closely related and well-documented series of compounds: 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives . These derivatives have been investigated for their antioxidant and 15-lipoxygenase inhibitory activities, offering valuable insights into the potential bioactivity of the naphthyl-pyrazole scaffold.

Core Bioactivity: Dual-Action Antioxidant and Anti-inflammatory Potential

The 3-(2-naphthyl)-1-phenyl-1H-pyrazole scaffold has demonstrated a significant dual-action mechanism centered on the mitigation of oxidative stress and inflammation. The primary molecular target identified for this class of compounds is 15-lipoxygenase (15-LOX) , a key enzyme in the metabolic pathway of arachidonic acid, leading to the production of pro-inflammatory leukotrienes. By inhibiting 15-LOX, these compounds can effectively suppress inflammatory pathways.

Furthermore, these derivatives exhibit potent antioxidant activity through direct radical scavenging, thereby protecting cells from damage induced by reactive oxygen species (ROS). This multifaceted approach, targeting both enzymatic and non-enzymatic drivers of cellular stress, positions the naphthyl-pyrazole core as a promising scaffold for the development of novel therapeutic agents.

Quantitative Bioactivity Data

The biological efficacy of the 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives has been quantified through various in vitro assays. The following tables summarize the key findings, providing a comparative overview of their inhibitory and scavenging potencies.

| Compound | 15-LOX Inhibition IC₅₀ (µM) | DPPH Radical Scavenging IC₅₀ (µM) | Nitric Oxide Radical Scavenging IC₅₀ (µM) | Superoxide Radical Scavenging IC₅₀ (µM) |

| 2a | 25.3 ± 0.12 | 30.1 ± 0.15 | 33.2 ± 0.11 | 35.1 ± 0.13 |

| 2b | 22.1 ± 0.18 | 28.4 ± 0.11 | 30.5 ± 0.16 | 32.4 ± 0.11 |

| 2c | 20.3 ± 0.11 | 25.2 ± 0.13 | 28.1 ± 0.14 | 30.2 ± 0.15 |

| 2d | 18.1 ± 0.14 | 22.5 ± 0.16 | 25.3 ± 0.12 | 28.4 ± 0.12 |

| 2e | 15.2 ± 0.16 | 20.1 ± 0.12 | 22.4 ± 0.15 | 25.3 ± 0.14 |

| Standard (Ascorbic Acid) | - | 18.5 ± 0.14 | 20.1 ± 0.11 | 22.5 ± 0.16 |

Data presented as mean ± standard deviation.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

15-Lipoxygenase Signaling Pathway

Caption: Inhibition of the 15-LOX pathway by 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives.

Experimental Workflow for Antioxidant Assays

Caption: General workflow for the in vitro evaluation of antioxidant activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives.

15-Lipoxygenase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against 15-lipoxygenase.

Materials:

-

15-Lipoxygenase (from soybean)

-

Linoleic acid (substrate)

-

Borate buffer (pH 9.0)

-

Test compounds dissolved in DMSO

-

Spectrophotometer

Procedure:

-

A solution of 15-lipoxygenase is prepared in cold borate buffer.

-

The test compound is pre-incubated with the enzyme solution for 5 minutes at room temperature.

-

The enzymatic reaction is initiated by the addition of the linoleic acid substrate.

-

The change in absorbance at 234 nm, corresponding to the formation of the conjugated diene product, is monitored for 3-5 minutes using a spectrophotometer.

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

-

IC₅₀ values are determined by plotting the percentage of inhibition against different concentrations of the test compound.

DPPH Radical Scavenging Assay

Objective: To assess the free radical scavenging capacity of the test compounds using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

DPPH solution in methanol

-

Test compounds dissolved in methanol

-

Methanol

-

Spectrophotometer

Procedure:

-

Aliquots of the test compound at various concentrations are added to a solution of DPPH in methanol.

-

The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

-

The absorbance of the solution is measured at 517 nm.

-

The percentage of radical scavenging activity is calculated based on the reduction in absorbance of the DPPH solution.

-

IC₅₀ values are determined from the plot of scavenging activity against compound concentration.

Nitric Oxide Radical Scavenging Assay

Objective: To evaluate the ability of the test compounds to scavenge nitric oxide radicals.

Materials:

-

Sodium nitroprusside (SNP) in phosphate-buffered saline (PBS)

-

Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2% H₃PO₄)

-

Test compounds dissolved in a suitable solvent

-

Spectrophotometer

Procedure:

-

The test compound is mixed with a solution of SNP in PBS.

-

The mixture is incubated at 25°C for 150 minutes.

-

An equal volume of Griess reagent is added to the incubated solution.

-

The absorbance of the resulting chromophore is measured at 546 nm.

-

The percentage of nitric oxide radical scavenging is calculated by comparing the absorbance of the test sample with that of the control.

-

IC₅₀ values are determined from the dose-response curve.

Superoxide Radical Scavenging Assay

Objective: To measure the scavenging activity of the test compounds against superoxide radicals.

Materials:

-

Phenazine methosulphate (PMS)

-

Nicotinamide adenine dinucleotide (NADH)

-

Nitroblue tetrazolium (NBT)

-

Phosphate buffer (pH 7.4)

-

Test compounds

-

Spectrophotometer

Procedure:

-

Superoxide radicals are generated in a non-enzymatic system containing PMS, NADH, and NBT in phosphate buffer.

-

The test compound is added to the reaction mixture.

-

The reaction is incubated at room temperature for 5 minutes.

-

The formation of formazan, a colored product resulting from the reduction of NBT by superoxide radicals, is measured spectrophotometrically at 560 nm.

-

The percentage of superoxide radical scavenging is determined by the decrease in formazan formation.

-

IC₅₀ values are calculated from the concentration-response curve.

Conclusion

While the specific mechanism of action for this compound remains to be elucidated, the study of closely related 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives provides a strong foundation for understanding the potential biological activities of this chemical class. The dual inhibition of 15-lipoxygenase and potent radical scavenging capabilities highlight the therapeutic promise of the naphthyl-pyrazole scaffold in addressing diseases with inflammatory and oxidative stress components. Further investigation into the specific structure-activity relationships of 5-substituted aminopyrazoles is warranted to fully explore their medicinal potential.

References

Spectroscopic and Synthetic Profile of Naphthyl-Substituted Pyrazolamines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of 5-(2-Naphthyl)-1H-pyrazol-3-amine. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from closely related analogues to provide a comprehensive and practical resource for researchers in the field of medicinal chemistry and drug discovery.

Spectroscopic Data Analysis

Precise structural elucidation is paramount in the development of novel chemical entities. This section presents a summary of expected spectroscopic data for this compound, based on the analysis of structurally similar compounds. The following tables summarize the key spectral characteristics that would be anticipated for the title compound.

Note: The following data is extrapolated from published spectral data for closely related 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives and should be considered as a predictive guide.[1]

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-8.2 | m | 7H | Aromatic-H (Naphthyl) |

| ~6.5 | s | 1H | Pyrazole-H (C4) |

| ~5.0 | br s | 2H | -NH₂ |

| ~12.0 | br s | 1H | -NH (pyrazole) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~150-155 | Pyrazole-C3 |

| ~140-145 | Pyrazole-C5 |

| ~125-135 | Naphthyl-C (quaternary) |

| ~120-130 | Naphthyl-C (CH) |

| ~95-100 | Pyrazole-C4 |

Table 3: Predicted Mass Spectrometry Data

| m/z | Assignment |

| [M+H]⁺ | Molecular Ion Peak |

| Fragments | Loss of NH₂, naphthyl group fragments |

Table 4: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | N-H stretching (amine and pyrazole) |

| ~3100-3000 | C-H stretching (aromatic) |

| ~1620-1580 | C=N and C=C stretching (pyrazole and naphthyl) |

| ~1550 | N-H bending |

Experimental Protocols

The synthesis of 5-aminopyrazoles is a well-established process in organic chemistry. The following is a generalized experimental protocol that can be adapted for the synthesis of this compound. This protocol is based on the widely used condensation reaction between a β-ketonitrile and hydrazine.

Synthesis of 3-(2-Naphthyl)-3-oxopropanenitrile (Intermediate)

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this solution, ethyl 2-naphthoate and acetonitrile are added, and the mixture is refluxed. After cooling, the reaction mixture is poured into ice-water and acidified to precipitate the product, which is then filtered, washed, and dried.

Synthesis of this compound

To a solution of 3-(2-naphthyl)-3-oxopropanenitrile in ethanol, hydrazine hydrate is added. The mixture is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and recrystallized to afford pure this compound.

Visualizing the Workflow

To aid in the conceptualization of the synthesis and characterization process, the following workflow diagram is provided.

Caption: Synthetic and characterization workflow for this compound.

This guide provides a foundational understanding of the spectroscopic properties and a viable synthetic route for this compound. Researchers are encouraged to use this information as a starting point for their investigations, with the understanding that empirical data for the specific title compound will need to be generated for definitive characterization.

References

An In-depth Technical Guide to the Synthesis of 5-(2-Naphthyl)-1H-pyrazol-3-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-(2-naphthyl)-1H-pyrazol-3-amine and its derivatives. This class of compounds holds significant interest in medicinal chemistry due to the prevalence of the pyrazole scaffold in numerous biologically active molecules. This document details the core synthetic strategy, experimental protocols, and methods for derivatization, supported by quantitative data and visual diagrams to facilitate understanding and replication in a laboratory setting.

Core Synthesis Strategy

The most direct and efficient method for the synthesis of this compound is the cyclocondensation reaction of a β-ketonitrile with hydrazine.[1][2][3] This approach is favored for its high regioselectivity and the commercial availability of the key precursor, 3-(naphthalen-2-yl)-3-oxopropanenitrile.

The reaction proceeds through an initial nucleophilic attack of hydrazine on the ketone carbonyl group of the β-ketonitrile, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the attack of the second nitrogen atom of the hydrazine onto the nitrile carbon, leading to the formation of the aminopyrazole ring after tautomerization.[2]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the core compound and a representative derivatization.

Synthesis of this compound

This procedure is adapted from general methods for the synthesis of 3-aminopyrazoles from β-ketonitriles.[2][4]

Materials:

-

3-(Naphthalen-2-yl)-3-oxopropanenitrile (CAS: 613-57-0)

-

Hydrazine hydrate (80-99%)

-

Ethanol

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(naphthalen-2-yl)-3-oxopropanenitrile (1.0 eq.) in ethanol.

-

To this solution, add hydrazine hydrate (1.2 eq.) dropwise at room temperature.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.

-

Pour the cooled reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Synthesis of N-(5-(2-Naphthyl)-1H-pyrazol-3-yl)acetamide (A Representative Acyl Derivative)

This procedure is a standard method for the acylation of an amino group.

Materials:

-

This compound

-

Acetic anhydride or Acetyl chloride

-

Pyridine or another suitable base

-

Dichloromethane (DCM) or other appropriate solvent

Procedure:

-

Dissolve this compound (1.0 eq.) in the chosen solvent in a round-bottom flask.

-

Add the base (e.g., pyridine, 1.5 eq.) to the solution and cool the mixture in an ice bath.

-

Slowly add the acylating agent (acetic anhydride or acetyl chloride, 1.2 eq.) dropwise to the cooled solution.

-

Allow the reaction to stir at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., DCM).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired N-acyl derivative.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of this compound and its derivatives. Yields are based on analogous reactions reported in the literature for similar compounds.

Table 1: Synthesis of this compound

| Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| 3-(Naphthalen-2-yl)-3-oxopropanenitrile | Hydrazine hydrate, Acetic acid (cat.) | Ethanol | 4-8 | 85-95 | Not Reported |

Table 2: Characterization Data for this compound

| Technique | Data |

| Molecular Formula | C₁₃H₁₁N₃ |

| Molecular Weight | 209.25 g/mol |

| ¹H NMR (DMSO-d₆, predicted) | δ ~5.8 (s, 1H, pyrazole-H4), ~6.5 (br s, 2H, NH₂), ~7.4-8.2 (m, 7H, Naphthyl-H), ~12.0 (br s, 1H, pyrazole-NH) |

| ¹³C NMR (DMSO-d₆, predicted) | δ ~90 (pyrazole-C4), ~123-134 (Naphthyl-C), ~145 (pyrazole-C5), ~155 (pyrazole-C3) |

| Mass Spec (ESI-MS) | m/z 210.1 [M+H]⁺ |

Table 3: Synthesis of Representative Derivatives of this compound

| Derivative | Derivatization Reagent | Solvent | Yield (%) |

| N-Acetyl | Acetic anhydride | Pyridine/DCM | 80-90 |

| N-Benzoyl | Benzoyl chloride | Pyridine/DCM | 75-85 |

| N-Methyl | Methyl iodide, Base | DMF | 60-70 |

Visualizations

The following diagrams illustrate the key synthetic pathways and workflows described in this guide.

Caption: Synthesis of the core this compound.

Caption: General derivatization pathways for this compound.

References

Potential Therapeutic Targets of 5-(2-Naphthyl)-1H-pyrazol-3-amine: An In-depth Technical Guide

Introduction

While direct experimental data on the specific compound 5-(2-Naphthyl)-1H-pyrazol-3-amine is not extensively available in publicly accessible literature, its structural motifs—a 3-aminopyrazole core and a naphthyl substituent—are well-represented in medicinal chemistry. This guide synthesizes the known biological activities and therapeutic targets of structurally related pyrazole derivatives to infer the potential applications of this compound. Pyrazole-based compounds are a prominent class of heterocyclic scaffolds known for a wide spectrum of pharmacological activities.[1][2][3][4][5] The aminopyrazole moiety, in particular, serves as a versatile framework for developing ligands that can interact with various biological targets, including enzymes and receptors.[6][7][8]

Core Structural Features and Their Therapeutic Implications

The therapeutic potential of this compound can be dissected by considering its constituent parts: the pyrazole core, the 3-amino group, and the 5-(2-naphthyl) group.

-

Pyrazole Core: This five-membered aromatic heterocycle is a cornerstone of many approved drugs due to its metabolic stability and ability to engage in various non-covalent interactions with biological macromolecules.[2][3]

-

3-Amino Group: The presence of a free amino group at the 3- or 5-position of the pyrazole ring is a key feature in many biologically active compounds.[6][7][8] This group can act as a hydrogen bond donor and acceptor, crucial for binding to the active sites of enzymes like kinases.

-

5-(2-Naphthyl) Group: The bulky, hydrophobic naphthyl substituent can contribute significantly to the binding affinity and selectivity of the compound for its target protein, often by fitting into hydrophobic pockets in the protein's architecture.

Potential Therapeutic Areas and Molecular Targets

Based on the activities of related compounds, this compound is predicted to have potential applications in the following therapeutic areas:

Oncology

The pyrazole scaffold is a common feature in many anticancer agents.[1][4][9] Aminopyrazole derivatives, in particular, have been extensively investigated as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[6][7][8]

Potential Molecular Targets in Oncology:

-

Protein Kinases: Many aminopyrazole-containing molecules are potent kinase inhibitors. Key kinase targets include:

-

p38 MAP Kinase: A key enzyme in the MAPK signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.[6][7][8]

-

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2): These are receptor tyrosine kinases that are often overexpressed in various cancers.[9]

-

-

Topoisomerase IIα: This enzyme is essential for DNA replication and is a target for several established anticancer drugs.[9]

Illustrative Signaling Pathway: MAPK Signaling

The diagram below illustrates a simplified view of the MAPK signaling pathway, a potential target for aminopyrazole derivatives.

Caption: Simplified MAPK signaling pathway and potential inhibition by aminopyrazole derivatives.

Inflammation

Anti-inflammatory activity is a well-documented property of pyrazole derivatives.[1][2] Some of the earliest synthetic non-steroidal anti-inflammatory drugs (NSAIDs) were based on the pyrazole structure.

Potential Molecular Targets in Inflammation:

-

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are mediators of inflammation and pain.[1] Many pyrazole-containing compounds are known to be potent COX inhibitors.

-

15-Lipoxygenase (15-LOX): This enzyme is involved in the biosynthesis of inflammatory mediators. Naphthyl-substituted pyrazoles have been specifically identified as inhibitors of 15-LOX.[10]

Thrombosis

Certain pyrazole derivatives have been developed as anticoagulants.

Potential Molecular Targets in Thrombosis:

-

Factor Xa (FXa): A critical enzyme in the blood coagulation cascade. Naphthyl-pyrazole derivatives have been designed as potent and selective inhibitors of FXa.[11][12]

Illustrative Workflow: Drug Discovery Process for a Pyrazole-based Inhibitor

The following diagram outlines a typical workflow for the discovery and preclinical development of a pyrazole-based enzyme inhibitor.

Caption: A generalized workflow for the preclinical discovery of a pyrazole-based therapeutic agent.

Quantitative Data on Related Compounds

While specific quantitative data for this compound is unavailable, the following table summarizes the activity of structurally related pyrazole derivatives against various targets. This data provides a benchmark for the potential potency of the compound of interest.

| Compound Class | Target | Activity (IC50/Ki) | Reference |

| Pyrazole Derivatives | EGFR Tyrosine Kinase | 0.26 µM | [9] |

| Pyrazole Derivatives | HER-2 Tyrosine Kinase | 0.20 µM | [9] |

| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | A549 Lung Cancer Cells | 49.85 µM | [9] |

| 1-(2-Naphthyl)-1H-pyrazole-5-carboxylamides | Factor Xa | ≤ 2 nM (Ki) | [12] |

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of pyrazole derivatives can be found in the cited literature. A general synthetic approach for a compound like this compound would likely involve the cyclization of a β-ketonitrile with hydrazine or a hydrazine derivative.

General Synthesis of 5-Aminopyrazoles:

A common method for the synthesis of 5-aminopyrazoles involves the reaction of β-ketonitriles with hydrazines.[13] For the synthesis of this compound, a potential precursor would be a β-ketonitrile containing a naphthyl group. The reaction is typically carried out in a suitable solvent like ethanol, often with catalytic amounts of acid or base.

Enzyme Inhibition Assays:

Standard enzymatic assays are used to determine the inhibitory activity of compounds against targets like kinases, COX, or Factor Xa. These assays typically measure the rate of the enzymatic reaction in the presence and absence of the inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined.

Cell-based Assays:

The anticancer activity of compounds is often evaluated using cell-based assays. Cancer cell lines are treated with varying concentrations of the compound, and cell viability is measured after a specific incubation period using methods like the MTT assay. This allows for the determination of the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion

Based on a comprehensive analysis of the existing literature on structurally related compounds, this compound emerges as a promising scaffold for the development of novel therapeutic agents. The most likely therapeutic applications are in oncology, inflammation, and thrombosis, with potential molecular targets including protein kinases, COX enzymes, and Factor Xa. Further synthesis and biological evaluation of this specific compound are warranted to validate these predictions and fully elucidate its therapeutic potential. Researchers and drug development professionals are encouraged to use the information presented in this guide as a foundation for their investigations into this and other novel pyrazole derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academicstrive.com [academicstrive.com]

- 5. ias.ac.in [ias.ac.in]

- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 1-(2-Naphthyl)-1H-pyrazole-5-carboxylamides as potent factor Xa inhibitors. Part 2: A survey of P4 motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

5-(2-Naphthyl)-1H-pyrazol-3-amine: A Technical Literature Review and Therapeutic Outlook

An In-depth Guide for Researchers and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. Within this class, 5-aryl-1H-pyrazol-3-amine derivatives have emerged as privileged structures, demonstrating significant potential in targeting a range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. This technical guide focuses on the specific, albeit sparsely documented, molecule 5-(2-Naphthyl)-1H-pyrazol-3-amine , providing a comprehensive overview based on the synthesis, characterization, and biological evaluation of structurally related compounds. Due to the limited publicly available data on this exact molecule, this review extrapolates from the broader class of 5-aryl and 5-naphthyl-3-aminopyrazoles to present a predictive but scientifically grounded perspective on its potential.

Synthesis and Characterization

A proposed synthetic pathway is outlined below:

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol: General Synthesis of 5-Aryl-1H-pyrazol-3-amines

The following is a generalized protocol based on the synthesis of similar compounds.[1]

Step 1: Synthesis of the β-ketonitrile precursor.

-

To a solution of sodium ethoxide in absolute ethanol, the corresponding aryl methyl ketone (e.g., 2-acetylnaphthalene) is added dropwise at room temperature.

-

Diethyl oxalate is then added, and the mixture is stirred for several hours.

-

The reaction is quenched with an acid (e.g., dilute HCl), and the resulting precipitate is filtered, washed, and dried to yield the β-ketoester intermediate.

Step 2: Cyclization to the 5-aryl-1H-pyrazol-3-amine.

-

The β-ketoester intermediate is dissolved in a suitable solvent, such as ethanol or acetic acid.

-

Hydrazine hydrate is added to the solution.

-

The reaction mixture is refluxed for several hours.

-

Upon cooling, the product crystallizes and is collected by filtration, washed, and can be further purified by recrystallization.

Potential Biological Activities and Therapeutic Targets

The 5-aryl-1H-pyrazol-3-amine scaffold is a well-established pharmacophore with a wide range of biological activities. Based on the literature for structurally related analogs, this compound is predicted to exhibit activity as a kinase inhibitor, with potential applications in oncology and inflammatory diseases.

Kinase Inhibition

Numerous 5-aryl-1H-pyrazol-3-amine derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer. The naphthyl group, being a larger and more hydrophobic aromatic system compared to a phenyl group, can potentially form favorable interactions within the ATP-binding pocket of certain kinases, leading to enhanced potency and selectivity.

Table 1: Kinase Inhibitory Activity of Representative 5-Aryl-1H-pyrazol-3-amine Analogs

| Compound/Analog Class | Target Kinase | IC50 (nM) | Reference Cell Line | Citation |

| 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives | JNK3 | 227 | - | [2] |

| 3,5-Diaminopyrazoles | CDK2-cyclin E | 3,500 | - | [3] |

| 5-Aminopyrazole Derivative (RO3201195) | p38α | 700 | THP-1 | [3] |

The data in Table 1 suggests that the 5-aryl-pyrazol-3-amine core is a versatile starting point for developing kinase inhibitors. The specific substitution on the aryl ring and the pyrazole nitrogen significantly influences the potency and selectivity profile.

A representative signaling pathway often targeted by such inhibitors is the MAP kinase pathway, which is crucial for cell proliferation, differentiation, and survival.

Figure 2: A representative kinase signaling pathway potentially targeted by 5-aryl-pyrazol-3-amine derivatives.

Anticancer and Anti-inflammatory Potential

The inhibition of key kinases in signaling pathways like the one depicted above can lead to potent anticancer effects. Furthermore, kinases such as p38 are central to the inflammatory response, suggesting that this compound could also possess anti-inflammatory properties.

Table 2: In Vitro Cytotoxicity of Representative 5-Aryl-1H-pyrazol-3-amine Analogs

| Compound/Analog Class | Cell Line | IC50 (µM) | Cancer Type | Citation |

| Aryl azo imidazo[1,2-b]pyrazole derivatives | MCF-7 | 6.1 - 8.0 | Breast Cancer | [4] |

| 5-Aminopyrazole-4-carbonitrile derivatives | HCT-116 | 3.18 | Colorectal Carcinoma | [3] |

| 5-Aminopyrazole-4-carbonitrile derivatives | MCF-7 | 4.63 | Breast Cancer | [3] |

Key Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound, a series of standard in vitro assays would be necessary.

Kinase Inhibition Assay (General Protocol)

-

Reagents: Recombinant human kinase, appropriate substrate (e.g., a generic peptide substrate like Myelin Basic Protein), ATP, and the test compound.

-

Procedure: The kinase, substrate, and test compound are incubated in a buffer solution. The reaction is initiated by the addition of ATP.

-

Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (with ³²P-ATP) or fluorescence-based assays.

-

Data Analysis: IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability/Cytotoxicity Assay (MTT Assay - General Protocol)

-

Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Conclusion and Future Directions

While direct experimental data for this compound is currently lacking in the public domain, the extensive research on the broader class of 5-aryl-1H-pyrazol-3-amines provides a strong foundation for predicting its therapeutic potential. The presence of the 2-naphthyl moiety suggests that this compound could exhibit potent and potentially selective kinase inhibitory activity, making it a person of interest for further investigation in oncology and inflammatory disease research.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive biological evaluation. This should include screening against a broad panel of kinases to determine its selectivity profile, followed by in vitro and in vivo studies to validate its therapeutic efficacy and safety. The insights gained from such studies will be invaluable in determining the ultimate clinical potential of this promising scaffold.

References

- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 2. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Pharmaceutical Stalwart: An In-depth Technical Guide to the Discovery and History of Pyrazole Compounds

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and historical development of pyrazole compounds, tailored for researchers, scientists, and drug development professionals. From the seminal synthesis in the late 19th century to their contemporary role as privileged scaffolds in medicinal chemistry, this document details the key milestones, experimental protocols, and foundational data that underpin this important class of heterocycles.

The Dawn of Pyrazole Chemistry: Knorr's Synthesis of a Pyrazolone

The history of pyrazole chemistry began in 1883 with the German chemist Ludwig Knorr. While attempting to synthesize a quinoline derivative, he serendipitously produced the first pyrazole compound, 1-phenyl-3-methyl-5-pyrazolone.[1] This landmark discovery was achieved through the condensation of ethyl acetoacetate with phenylhydrazine.[1] This reaction, now famously known as the Knorr pyrazole synthesis, laid the groundwork for the entire field of pyrazole chemistry and became a cornerstone for the development of numerous pharmaceuticals.

Original Experimental Protocol: Knorr's Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (1883)

The following protocol is based on the original 1883 publication by Ludwig Knorr, "Einwirkung von Acetessigester auf Phenylhydrazin" in Berichte der deutschen chemischen Gesellschaft.[1]

Materials and Equipment:

-

Reactants: Phenylhydrazine, Ethyl acetoacetate

-

Apparatus: Reaction vessel, Water bath, Separation funnel, Crystallization dish, Melting point apparatus

Procedure:

-

Reaction Mixture Preparation: In a suitable reaction vessel, phenylhydrazine and ethyl acetoacetate were combined.

-

Initial Condensation: The mixture was allowed to stand at ambient temperature, leading to an initial condensation reaction that formed an oily product and water.

-

Separation: The water formed during the condensation was separated from the oily product using a separation funnel.

-

Cyclization: The oily condensation product was then heated on a water bath for an extended period to induce cyclization through the elimination of ethanol, forming the crude pyrazolone product.

-

Isolation and Purification: Upon cooling, the product solidified and was collected. While the original paper does not detail a recrystallization step, modern practice would involve recrystallization from a solvent such as ethanol to obtain a purified product.[1]

Quantitative Data from Knorr's 1883 Synthesis

The following table summarizes the quantitative data from Knorr's foundational experiment.

| Compound | Reactant Mass (Phenylhydrazine) | Reactant Mass (Ethyl acetoacetate) | Reported Melting Point | Notes |

| 1-Phenyl-3-methyl-5-pyrazolone | 100 g | 125 g | 127 °C | Yield was not explicitly stated. |

From Pyrazolone to Pharmaceutical: The Synthesis of Antipyrine

Building on his initial discovery, Ludwig Knorr synthesized Antipyrine (phenazone) in 1884, one of the first synthetic drugs to be widely used as an analgesic and antipyretic.[2] This was achieved by the methylation of 1-phenyl-3-methyl-5-pyrazolone. The commercial success of Antipyrine highlighted the therapeutic potential of pyrazole derivatives and catalyzed further research into this class of compounds.

Experimental Protocol: Synthesis of Antipyrine

The historical synthesis of Antipyrine involves the methylation of the pyrazolone precursor.

Materials and Equipment:

-

Reactants: 1-Phenyl-3-methyl-5-pyrazolone, Methylating agent (e.g., dimethyl sulfate or methyl iodide), Solvent (e.g., methanol or acetonitrile)

-

Apparatus: Reaction flask with reflux condenser, Heating mantle, Crystallization dish, Filtration apparatus

Procedure:

-

Dissolution: 1-phenyl-3-methyl-5-pyrazolone is dissolved in a suitable solvent such as methanol in a reaction flask.

-

Methylation: A methylating agent, such as dimethyl sulfate or methyl iodide, is added to the solution.

-

Reaction: The mixture is heated under reflux to facilitate the methylation reaction.

-

Isolation: After the reaction is complete, the solvent is removed, and the crude product is isolated.

-

Purification: The crude Antipyrine is then purified by recrystallization, typically from hot water or ethanol, to yield needle-shaped crystals.

Quantitative Data for Antipyrine Synthesis

| Compound | Precursor | Reported Melting Point |

| Antipyrine | 1-Phenyl-3-methyl-5-pyrazolone | 111-113 °C |

Elucidation of the Pyrazole Structure

While Knorr had successfully synthesized pyrazole derivatives, the definitive determination of the five-membered heterocyclic ring structure took several more years of research by various chemists. The structural elucidation was a gradual process involving:

-

Degradation Studies: Early chemists used oxidative and reductive degradation reactions to break down the pyrazole ring into smaller, identifiable fragments. The nature of these fragments provided clues about the underlying cyclic structure.

-

Synthesis of Isomers: The synthesis of various substituted pyrazoles and the characterization of the resulting isomers helped to deduce the connectivity of the atoms within the ring.

-

Tautomerism Studies: Researchers in the late 19th and early 20th centuries began to recognize the tautomeric nature of pyrazoles, which was crucial for a complete understanding of their structure and reactivity.[3]

-

Spectroscopic Confirmation: With the advent of modern spectroscopic techniques in the 20th century, such as NMR and X-ray crystallography, the planar, aromatic structure of the pyrazole ring was unequivocally confirmed.

Visualizing Pyrazole's Impact: Signaling Pathways and Drug Discovery

The versatility of the pyrazole scaffold has led to its incorporation into a vast number of biologically active molecules. A prime example is the selective COX-2 inhibitor, Celecoxib.

Signaling Pathway of Celecoxib

The following diagram illustrates the mechanism of action of Celecoxib in the cyclooxygenase-2 (COX-2) pathway.

Experimental Workflow: Modern Pyrazole-Based Drug Discovery

The discovery of new drugs based on the pyrazole scaffold follows a structured workflow, from initial concept to a potential clinical candidate.

Conclusion

From a serendipitous discovery in 1883, pyrazole and its derivatives have evolved into a cornerstone of medicinal chemistry. The foundational work of Ludwig Knorr not only introduced a new class of heterocyclic compounds but also paved the way for the development of some of the earliest and most impactful synthetic drugs. The enduring legacy of the pyrazole scaffold is a testament to its remarkable chemical versatility and therapeutic potential, ensuring its continued prominence in the future of drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for 5-(2-Naphthyl)-1H-pyrazol-3-amine in Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have achieved clinical significance. Compounds featuring the 3-aminopyrazole moiety are of particular interest due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. The incorporation of a naphthyl group, such as in 5-(2-Naphthyl)-1H-pyrazol-3-amine, introduces a large, hydrophobic moiety that can engage with hydrophobic regions of the kinase active site, potentially enhancing potency and selectivity.

While specific inhibitory data for this compound against a broad panel of kinases is not extensively documented in publicly available literature, this document provides a comprehensive guide for its evaluation. The protocols and data presented are based on established methodologies for analogous pyrazole-based kinase inhibitors and serve as a robust framework for investigating the potential of this compound as a kinase inhibitor.

Data Presentation: Illustrative Inhibitory Activity of Structurally Related Pyrazole-Based Compounds

To demonstrate the potential kinase inhibitory profile of the pyrazole scaffold, the following tables summarize the in vitro inhibitory activity (IC50 values) of selected, structurally related pyrazole-based compounds against various kinases and cancer cell lines. This data is crucial for guiding structure-activity relationship (SAR) studies and for prioritizing target kinases for this compound.

Table 1: Illustrative Biochemical Kinase Inhibition Data for Pyrazole Analogs

| Compound ID | Target Kinase | IC50 (nM) | Assay Method |

| Afuresertib | Akt1 | 0.08 (Ki) | Biochemical Assay |

| Compound 3 | ALK | 2.9 | Cell-free Kinase Assay |

| Compound 6 | Aurora A | 160 | Biochemical Assay |

| Compound 7 | Aurora A | 28.9 | Biochemical Assay |

| Compound 7 | Aurora B | 2.2 | Biochemical Assay |

| Compound 17 | Chk2 | 17.9 | Biochemical Assay |

| Compound 25 | CDK1 | 1520 | Biochemical Assay |

Note: Data is compiled from various sources for structurally related pyrazole-based inhibitors and is intended for illustrative purposes.[1][2]

Table 2: Illustrative Cellular Antiproliferative Activity of Pyrazole Analogs

| Compound ID | Target Cell Line | Cancer Type | IC50 (µM) |

| Afuresertib | HCT116 | Colon | 0.95 |

| Compound 6 | HCT116 | Colon | 0.39 |

| Compound 6 | MCF-7 | Breast | 0.46 |

| Compound 24 | HepG2 | Liver | 0.05 |

| Compound 25 | HCT116 | Colon | 0.035 |

Note: This data for related pyrazole compounds illustrates the potential for this class of molecules to inhibit cancer cell growth.[1][2]

Key Signaling Pathways

The kinases listed in Table 1 are involved in critical cellular signaling pathways that are often dysregulated in cancer and other diseases. Understanding these pathways is essential for elucidating the mechanism of action of novel inhibitors.

References

Application Notes and Protocols: 5-(2-Naphthyl)-1H-pyrazol-3-amine as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 5-(2-Naphthyl)-1H-pyrazol-3-amine as a fluorescent probe is limited in publicly available literature. The following application notes and protocols are based on the known properties of structurally similar naphthyl-pyrazole and aminopyrazole derivatives, which are established as effective fluorescent scaffolds.[1][2] These guidelines are intended to serve as a starting point for the investigation and application of this specific compound. All experimental parameters should be optimized for specific applications.

Introduction

This compound is a heterocyclic organic compound featuring a pyrazole core, a naphthyl group, and an amine substituent. The combination of the electron-rich aminopyrazole moiety and the extended π-system of the naphthalene ring suggests that this molecule possesses intrinsic fluorescent properties.[2] Pyrazole derivatives are increasingly utilized as fluorescent probes due to their synthetic versatility, high quantum yields, and sensitivity to the local environment.[2][3] This makes them valuable tools for bioimaging, sensing of metal ions, and labeling of biomolecules.[2][4] The naphthyl group is a well-known fluorophore that can enhance the photophysical properties of the molecule.

Potential Applications

Based on the characteristics of analogous compounds, this compound is a promising candidate for the following applications:

-

Fluorescent Labeling of Cells: The planar and relatively hydrophobic nature of the molecule may allow it to permeate cell membranes, making it a potential stain for cellular imaging.

-

Sensing of Metal Ions: The nitrogen atoms in the pyrazole ring and the exocyclic amine can act as a chelation site for metal ions. Binding of a metal ion can modulate the fluorescence of the probe, enabling its use as a "turn-on" or "turn-off" sensor.[4]

-

Environmental Sensing: The fluorescence of pyrazole derivatives can be sensitive to pH and polarity, suggesting potential applications in monitoring environmental changes.

Physicochemical and Photophysical Properties (Predicted)

The following table summarizes the predicted photophysical properties of this compound based on data from structurally related naphthyl-pyrazole derivatives. These values should be experimentally verified.

| Property | Predicted Value/Range | Notes |

| Formula | C₁₃H₁₁N₃ | - |

| Molecular Weight | 209.25 g/mol | - |

| Appearance | White to off-white solid | Based on typical appearance of similar aromatic amines. |

| Solubility | Soluble in DMSO, DMF, Methanol | Poorly soluble in water. |

| Absorption Max (λabs) | 330 - 380 nm | Predicted based on the π-conjugated system of the naphthyl and pyrazole rings. The exact maximum will be solvent-dependent.[2] |

| Emission Max (λem) | 420 - 500 nm | A significant Stokes shift is expected. The emission is likely to be in the blue to green region of the spectrum and will exhibit solvatochromism.[2] |

| Quantum Yield (ΦF) | 0.1 - 0.5 | Naphthyl-pyrazole derivatives can exhibit moderate to high fluorescence quantum yields. The amine group may influence the quantum yield through photoinduced electron transfer (PET).[2][3] |

| Molar Absorptivity (ε) | 10,000 - 30,000 M⁻¹cm⁻¹ | Typical for aromatic chromophores of this size. |

Experimental Protocols

A plausible synthetic route for this compound involves the condensation of a β-ketonitrile with hydrazine.

-

Step 1: Synthesis of 3-(Naphthalen-2-yl)-3-oxopropanenitrile.

-

To a solution of sodium ethoxide in ethanol, add 2-acetylnaphthalene and diethyl carbonate.

-

Reflux the mixture for several hours.

-

After cooling, acidify the reaction mixture to precipitate the β-ketoester.

-

Convert the ester to the corresponding β-ketonitrile by reaction with a suitable cyanating agent.

-

-

Step 2: Cyclization with Hydrazine.

-

Dissolve the 3-(naphthalen-2-yl)-3-oxopropanenitrile in ethanol.

-

Add hydrazine hydrate to the solution.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature and collect the precipitated product by filtration.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

-

This protocol provides a general guideline for staining live cells.

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.

-

Probe Preparation: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

-

Staining:

-

Dilute the stock solution to a final working concentration of 1-10 µM in pre-warmed cell culture medium or phosphate-buffered saline (PBS).

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

-

Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed PBS to remove unbound probe.

-

Imaging:

-

Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

-

Image the cells using a fluorescence microscope with appropriate filters for the predicted excitation and emission wavelengths (e.g., DAPI or blue filter set).

-

Caption: General workflow for cellular imaging with a fluorescent probe.

This protocol describes a general method for evaluating the probe's response to different metal ions.

-

Stock Solutions:

-

Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).

-

Prepare 10 mM stock solutions of various metal salts (e.g., chlorides or nitrates of Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Fe³⁺, Zn²⁺, etc.) in deionized water.

-

-

Titration Experiment:

-

In a series of cuvettes, add a fixed concentration of the probe (e.g., 10 µM) in a buffered aqueous solution (e.g., HEPES buffer, pH 7.4).

-

Add increasing concentrations of a specific metal ion to each cuvette.

-

Incubate for a short period (e.g., 5 minutes) at room temperature.

-

-

Spectroscopic Measurements:

-

Record the absorption and fluorescence emission spectra for each sample.

-

Plot the change in fluorescence intensity against the metal ion concentration to determine the sensitivity and binding stoichiometry.

-

Caption: Hypothetical sensing mechanism for metal ion detection.

Potential Signaling Pathway Interaction

While no specific signaling pathway has been elucidated for this compound, many fluorescent probes for metal ions are designed to detect fluctuations in intracellular ion concentrations that are critical for various signaling cascades. For instance, a probe sensitive to Zn²⁺ could be used to monitor zinc signaling, which is involved in neurotransmission, gene expression, and apoptosis.

Caption: Hypothetical application in monitoring a signaling event.

Safety and Handling

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood.

-

Refer to the Safety Data Sheet (SDS) for detailed safety information.

Ordering Information

This compound and related compounds may be available from various chemical suppliers specializing in research chemicals and building blocks for drug discovery.

References

- 1. Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for 5-(2-Naphthyl)-1H-pyrazol-3-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the dissolution of 5-(2-Naphthyl)-1H-pyrazol-3-amine, a critical step for its use in various research and drug development applications. Due to the limited availability of direct solubility data, this protocol is based on the general properties of related aromatic pyrazole compounds. It offers a systematic approach to solubilization in common laboratory solvents. Additionally, safety precautions, data presentation guidelines, and visual representations of the experimental workflow and a hypothetical signaling pathway are included to ensure safe and effective handling and application of this compound.

Introduction

This compound is a heterocyclic organic compound featuring a pyrazole ring substituted with a naphthyl group and an amine group. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities. Proper dissolution is the first and a crucial step for any in vitro or in vivo studies, including screening assays, mechanism of action studies, and formulation development. The aromatic nature of the naphthyl group suggests low aqueous solubility, while the pyrazole and amine moieties may contribute to its solubility in organic solvents. This protocol provides a starting point for researchers to effectively dissolve this compound for their specific experimental needs.